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Compound of Interest

Compound Name: Carmichaenine E

Cat. No.: B1496005

In-Depth Technical Guide to Carmichaenine E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine E is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum
genus, particularly Aconitum carmichaelii. As a member of the aconitine-type alkaloids, it
possesses a complex molecular structure that has been elucidated through extensive
spectroscopic analysis. This technical guide provides a comprehensive overview of the known
chemical and physical properties of Carmichaenine E, detailed experimental protocols for its
isolation, and a summary of its spectroscopic data. The information presented herein is
intended to serve as a foundational resource for researchers engaged in natural product
chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Carmichaenine E is classified as a C19-diterpenoid alkaloid, distinguishing it from steroids and
other classes of natural products. Its core structure is based on the aconitane skeleton. While
experimentally determined physical properties are not widely published, predicted values
provide initial guidance for its handling and characterization.

Table 1: Physicochemical Properties of Carmichaenine E
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Property Value Source

Molecular Formula Cs1H43NOs ChemBK
Molar Mass 557.68 g/mol ChemBK
Appearance Powder ChemBK
Predicted Density 1.35+0.1 g/cm3 ChemBK
Predicted Boiling Point 679.9 +55.0 °C ChemBK
Predicted pKa 12.62 + 0.70 ChemBK
Storage Condition 2-8°C ChemBK

Spectroscopic Data for Structural Elucidation

The structure of Carmichaenine E and related diterpenoid alkaloids is determined through a
combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR are crucial for determining the carbon skeleton and the stereochemistry of
Carmichaenine E. While a complete, published, and assigned NMR dataset for
Carmichaenine E is not readily available in the searched literature, the general approach for
diterpenoid alkaloids involves the analysis of chemical shifts and coupling constants.

Table 2: General *H and 13C NMR Chemical Shift Ranges for Key Functional Groups in
Diterpenoid Alkaloids
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Functional Group 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)
Alkyl C-H 0.8-25 10-50
C-H adjacent to Oxygen (e.g., -
: ygen (.9 3.0-45 50 - 80

OCHs, -OH)
C-H adjacent to Nitrogen 25-4.0 40 - 60
Aromatic C-H (if present in a

) 7.0-85 125-170
substituent)
Carbonyl Carbon (e.g., ester) - 165 - 180

Note: These are general ranges and the exact chemical shifts for Carmichaenine E will be
specific to its unique structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of Carmichaenine E, aiding in the confirmation of its elemental composition and structural
features. The molecular ion peak [M]+ would be expected at an m/z corresponding to its
molecular weight (557.68). Characteristic fragmentation patterns for aconitine-type alkaloids
often involve the loss of substituent groups such as methoxy, acetyl, or benzoyl moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the
molecule.

Table 3: Expected Infrared Absorption Bands for Carmichaenine E
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Expected Wavenumber

Functional Group Intensity
(cm™)

O-H Stretch (Alcohols) 3500-3200 Strong, Broad

C-H Stretch (Alkanes) 3000-2850 Strong

C=0 Stretch (Ester) 1750-1730 Strong

C-O Stretch (Alcohols, Ethers,
1300-1000 Strong

Esters)

N-H Bend (if secondary amine)  1640-1550 Medium

C-N Stretch 1250-1000 Medium-Strong

Experimental Protocols
Isolation of Diterpenoid Alkaloids from Aconitum
Species

The following is a generalized experimental protocol for the isolation of diterpenoid alkaloids,
including compounds like Carmichaenine E, from the roots of Aconitum plants. This protocol is
based on common acid-base extraction and chromatographic techniques.[1]

Workflow for Diterpenoid Alkaloid Isolation
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Dried and Powdered Aconitum Roots

tep 1

Heat Reflux Extraction with 95% Ethanol (+ HCI)

Step 2

Filtration and Concentration (Rotary Evaporation)

Step 3

Residue Dissolved in 1% HCI

tep 4

Extraction with Petroleum Ether (to remove non-alkaloids)

tep 5

Basification of Aqueous Layer to pH 9.5 (NH3:H20)

Step 6

Extraction with Chloroform

Step 7

Concentration of Chloroform Extract to Yield Crude Alkaloids

Purified Diterpenoid Alkaloids (including Carmichaenine E)
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Natural Source (Aconitum carmichaelii)

Isolation & Purification of Carmichaenine E

Structure Elucidation (NMR, MS, IR)

Biological Screening (e.g., anti-inflammatory, neuroprotective assays)

Identification of Molecular Target(s)

Elucidation of Signaling Pathway(s)

Lead Compound for Drug Development

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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